molecular formula C11H8FNO3 B12864655 6-Fluoro-3-methoxyquinoline-4-carboxylic acid

6-Fluoro-3-methoxyquinoline-4-carboxylic acid

Cat. No.: B12864655
M. Wt: 221.18 g/mol
InChI Key: VRPHSGLZPRKONC-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxyquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H8FNO3. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxyquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoro-3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

6-Fluoro-3-methoxyquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxyquinoline-4-carboxylic acid is not fully understood. similar compounds in the quinoline family are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. This mechanism is particularly relevant for its potential antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-methoxyquinoline-4-carboxylic acid is unique due to the presence of both fluorine and methoxy groups on the quinoline ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-fluoro-3-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-9-5-13-8-3-2-6(12)4-7(8)10(9)11(14)15/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPHSGLZPRKONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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